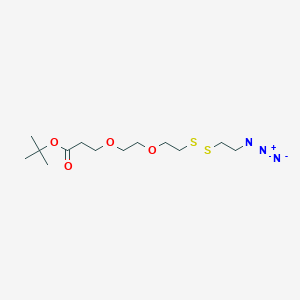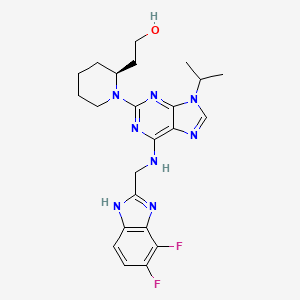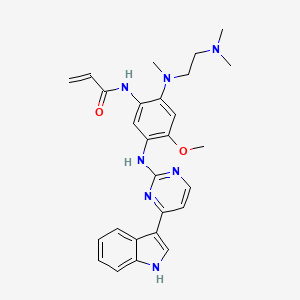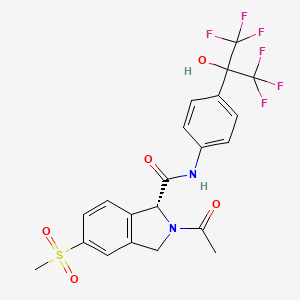
Azidoethyl-SS-PEG2-Boc
Vue d'ensemble
Description
Azidoethyl-SS-PEG2-Boc is a PEG-based PROTAC linker . It belongs to the PEG class and can be used in the synthesis of PROTAC molecules .
Synthesis Analysis
Azidoethyl-SS-PEG2-Boc is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular weight of Azidoethyl-SS-PEG2-Boc is 351.49. Its formula is C13H25N3O4S2 . The SMILES representation is O=C (OC © ©C)CCOCCOCCSSCCN= [N+]= [N-] .Chemical Reactions Analysis
As a click chemistry reagent, Azidoethyl-SS-PEG2-Boc can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azidoethyl-SS-PEG2-Boc has a molecular weight of 351.49 and a formula of C13H25N3O4S2 . It should be stored under the recommended conditions in the Certificate of Analysis .Relevant Papers The paper “Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs” discusses the use of PROTAC linkers like Azidoethyl-SS-PEG2-Boc .
Applications De Recherche Scientifique
Drug Delivery Systems
Azidoethyl-PEG2-t-Butyl ester is used in the development of drug delivery systems . The compound can be used to augment research in drug delivery, providing a reliable and efficient means of transporting therapeutic agents to targeted cells or tissues .
Cleavable Linkers
This compound is classified under cleavable linkers . Cleavable linkers are used in the design of prodrugs and drug delivery systems. They allow for the release of the active drug in specific conditions, such as a particular pH or enzymatic environment.
Antibody-Oligonucleotide Conjugates (AOC)
Azidoethyl-PEG2-t-Butyl ester is used in the application of Antibody-Oligonucleotide Conjugates (AOC) . AOCs are a class of bioconjugates that combine the specificity of antibodies with the functionality of oligonucleotides, enabling targeted delivery and controlled release of therapeutic agents .
Preparation of t-Butyl Nα-Protected Amino Acid Esters
The compound is used in the preparation of t-butyl esters of Nα-protected amino acid . This process proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .
Peptide Chemical Synthesis
Azidoethyl-PEG2-t-Butyl ester is used in peptide chemical synthesis . tert-Butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Bioorganic Chemistry
The compound is used in bioorganic chemistry, particularly in the synthesis of complex organic molecules . It is used in the preparation of t-butyl esters of Nα-protected amino acid, which is a key step in the synthesis of many bioactive compounds .
Mécanisme D'action
Target of Action
Azidoethyl-PEG2-t-Butyl ester, also known as Azidoethyl-SS-PEG2-Boc, is primarily used as an intermediate in the synthesis of polyethylene glycol (PEG) derivatives . Its primary targets are the molecules that are intended to be modified or conjugated with PEG .
Mode of Action
This compound is a reactive molecule that forms covalent bonds with its targets . The azide group in the compound can react with an alkyne, DBCO, or BCN moiety to undergo copper-catalyzed Click Chemistry . This reaction results in the formation of a stable triazole linkage .
Biochemical Pathways
The exact biochemical pathways affected by Azidoethyl-PEG2-t-Butyl ester depend on the specific molecules it is used to modify. It is often used in the synthesis of bioconjugates, such as antibody-drug conjugates (adcs) . In this context, the compound can affect the pathways related to the target of the ADC.
Result of Action
The result of the action of Azidoethyl-PEG2-t-Butyl ester is the formation of a covalent bond between PEG and the target molecule . This can lead to the modification of the target molecule’s properties, such as solubility, stability, and biological activity.
Action Environment
The action, efficacy, and stability of Azidoethyl-PEG2-t-Butyl ester can be influenced by various environmental factors. For instance, the copper-catalyzed Click Chemistry reaction it undergoes requires a specific pH and temperature range for optimal efficiency . Additionally, the compound should be stored at -20°C for preservation .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-(2-azidoethyldisulfanyl)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O4S2/c1-13(2,3)20-12(17)4-6-18-7-8-19-9-11-22-21-10-5-15-16-14/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZBIMRMCUSFIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCSSCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azidoethyl-PEG2-t-Butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B605727.png)
![Tert-Butyl 3-[(4-Oxo-3h-Pyrido[2,3-D]pyrimidin-2-Yl)amino]azetidine-1-Carboxylate](/img/structure/B605729.png)
![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)

![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)
![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)
![2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B605740.png)

![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)
![7-Fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one](/img/structure/B605744.png)